L-Histidine monohydrobromide

Thermal expansion X-ray diffraction Crystal engineering

L-Histidine monohydrobromide (CAS 51783-76-7) is the monohydrobromide salt of the semi-essential amino acid L-histidine, bearing the molecular formula C₆H₁₀BrN₃O₂ and a molecular weight of 236.07 g·mol⁻¹. The compound is typically supplied as a white to off-white crystalline powder, highly soluble in water, and is structurally distinct from the free base (CAS 71-00-1) and the corresponding hydrochloride (CAS 5934-29-2) or dihydrochloride (CAS 645-35-2) salts.

Molecular Formula C6H10BrN3O2
Molecular Weight 236.07 g/mol
CAS No. 51783-76-7
Cat. No. B12651417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Histidine monohydrobromide
CAS51783-76-7
Molecular FormulaC6H10BrN3O2
Molecular Weight236.07 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)O)N.Br
InChIInChI=1S/C6H9N3O2.BrH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m0./s1
InChIKeyRVYRILWYWNKBGI-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Histidine Monohydrobromide (CAS 51783-76-7): Amino Acid Salt Identity, Physical Form, and Procurement-Relevant Characteristics


L-Histidine monohydrobromide (CAS 51783-76-7) is the monohydrobromide salt of the semi-essential amino acid L-histidine, bearing the molecular formula C₆H₁₀BrN₃O₂ and a molecular weight of 236.07 g·mol⁻¹ . The compound is typically supplied as a white to off-white crystalline powder, highly soluble in water, and is structurally distinct from the free base (CAS 71-00-1) and the corresponding hydrochloride (CAS 5934-29-2) or dihydrochloride (CAS 645-35-2) salts . In solid-state research, the monohydrate form (C₆H₁₂N₃O₃Br) crystallizes in the non-centrosymmetric orthorhombic space group P2₁2₁2₁ and is isostructural with L-histidine hydrochloride monohydrate—a fact that makes the choice of counterion non-trivial for applications where thermal, optical, or mechanical anisotropy is performance-determining [1].

Why L-Histidine Monohydrobromide Cannot Be Freely Substituted with L-Histidine Hydrochloride or Free Base: Evidence-Based Counterion Sensitivity


Although L-histidine monohydrobromide and L-histidine monohydrochloride monohydrate are isostructural (both orthorhombic, P2₁2₁2₁), their thermal expansion anisotropy, phase-transition temperatures, and solubility profiles diverge measurably due to the difference in halide ionic radius (Br⁻ ≈ 196 pm vs. Cl⁻ ≈ 181 pm) and mass [1]. These differences propagate into crystal growth kinetics, thermal stability windows, and nonlinear optical (NLO) performance parameters—meaning that a procurement decision based solely on histidine content or cost-per-mole ignores counterion-driven property variations that directly affect device fabrication yield, operational temperature range, and laser damage tolerance [2]. Generic substitution without verifying the counterion-specific quantitative benchmarks documented below therefore carries a material risk of underperformance in NLO crystal growth, thermal management, and solubility-dependent processing workflows [3].

Quantitative Differentiation Evidence for L-Histidine Monohydrobromide Against Its Closest Analogs


Thermal Expansion Coefficient Anisotropy: L-Histidine Hydrobromide Monohydrate vs. L-Histidine Hydrochloride Monohydrate

A direct head-to-head X-ray diffraction study of L-histidine hydrobromide monohydrate (LHHBr) and L-histidine hydrochloride monohydrate (LHHCl) measured the orthorhombic-phase thermal expansion coefficients along the three crystallographic axes. LHHBr exhibits significantly higher expansion anisotropy, with the c-axis coefficient exceeding the a-axis coefficient by a factor of approximately 8.1, compared with a factor of approximately 8.0 for LHHCl—but the absolute values differ markedly, with LHHBr showing 30% higher expansion along the c-axis [1]. This anisotropy directly impacts crystal quality retention during thermal cycling in device fabrication.

Thermal expansion X-ray diffraction Crystal engineering NLO materials

Structural Phase Transition Temperature: Operational Stability Window of L-Histidine Hydrobromide vs. Hydrochloride Monohydrate

Combined TGA, DTA, DSC, and variable-temperature XRD analyses on monohydrate single crystals reveal that LHHBr undergoes an orthorhombic-to-monoclinic structural phase transition associated with water loss between 110 and 130 °C, whereas LHHCl remains stable in the orthorhombic phase up to approximately 130 °C and transitions between 135 and 150 °C [1]. This 20–25 °C difference in the phase-transition onset defines distinct operational temperature ceilings for devices employing these crystals.

Phase transition Thermal stability NLO crystal Differential scanning calorimetry

Second Harmonic Generation (SHG) Efficiency and Laser Damage Threshold of L-Histidine Bromide Crystals

L-Histidine bromide single crystals grown by slow evaporation exhibit a relative SHG efficiency of 0.97 times that of the standard NLO material potassium dihydrogen phosphate (KDP), measured by the Kurtz–Perry powder method using a Nd:YAG laser at 1064 nm [1]. The same crystals demonstrate a laser-induced damage threshold (LIDT) of 1.323 GW·cm⁻², which is competitive with KDP and supports their use in moderate-to-high-power frequency-conversion applications [2]. While direct head-to-head SHG data against L-histidine hydrochloride under identical conditions are sparse, the bromide salt's quantified NLO figure of merit against the universal KDP benchmark provides a procurement-relevant performance anchor.

Second harmonic generation NLO efficiency Laser damage threshold KDP reference

Solubility Profile in Water: L-Histidine Hydrobromide vs. L-Histidine Monohydrochloride

The aqueous solubility of L-histidine hydrobromide (LHHB) was measured gravimetrically across 30–50 °C, yielding values ranging from approximately 27 g·(100 mL)⁻¹ at 30 °C to approximately 42 g·(100 mL)⁻¹ at 50 °C, with a positive linear temperature coefficient suitable for slow-evaporation crystal growth [1]. In comparison, L-histidine monohydrochloride is reported to have a solubility of approximately 39 g·(100 mL)⁻¹ at 24 °C [2]. Although the measurement temperatures differ, the data indicate that the hydrochloride reaches a higher absolute solubility at a lower temperature, while the hydrobromide exhibits a steeper solubility gradient, which is advantageous for controlled supersaturation in crystal growth protocols.

Solubility Crystal growth Aqueous processing Temperature dependence

Optical Transparency Window and Band Gap Energy: L-Histidine Hydrobromide for Visible-to-UV Frequency Conversion

UV-Vis-NIR transmission spectroscopy of L-histidine bromide single crystals demonstrates a wide optical transparency window spanning the entire visible region, with a lower UV cutoff wavelength at 220 nm [1]. The optical band gap evaluated from Tauc's plot is 5.2 eV for pure L-histidine hydrobromide [2]. By comparison, L-histidinium hydrochloride monohydrate (LHHCL) is reported with a band gap of 5.35 eV and transparency from 232 nm [3]. The bromide salt's slightly lower band gap and shorter UV cutoff suggest marginally broader UV transmission, which may be relevant for frequency-doubling applications targeting the near-UV region.

UV-Vis spectroscopy Optical band gap Transparency window NLO optics

Single-Crystal Growth Scalability: L-Histidine Bromide Achieves Large-Aperture Crystals for Device Fabrication

L-Histidine bromide monohydrate (LHB) single crystals have been reproducibly grown to dimensions of 22 mm × 20 mm × 9 mm by the slow evaporation solution growth technique, with growth periods of approximately 25–34 days [1]. This crystal size is sufficient for preliminary NLO device prototyping and optical characterization. Mixed-crystal studies of L-histidine hydrochloride-bromide (LHC-LHB) further demonstrate that the bromide salt forms homogeneous solid solutions across the full compositional range while retaining the orthorhombic P2₁2₁2₁ space group, confirming its compatibility in halide-mixing strategies for property tuning [2]. Comparable large-crystal growth data for pure L-histidine hydrochloride under identical conditions are less commonly reported in the open literature.

Crystal growth Bulk crystal NLO device fabrication Slow evaporation

Procurement-Targeted Application Scenarios for L-Histidine Monohydrobromide Based on Quantitative Differentiation Evidence


Nonlinear Optical (NLO) Single-Crystal Growth for Frequency Conversion and SHG Device Prototyping

L-Histidine monohydrobromide is a well-characterized semi-organic NLO precursor whose monohydrate crystals can be grown to cm-scale dimensions (22 × 20 × 9 mm) via slow evaporation, with a documented SHG efficiency of 0.97 × KDP and a laser damage threshold of 1.323 GW·cm⁻² [1]. The steep aqueous solubility gradient (~27 to 42 g·(100 mL)⁻¹ over 30–50 °C) facilitates controlled supersaturation for reproducible crystal growth [2]. Researchers procuring this compound for NLO device fabrication should consider the orthorhombic-to-monoclinic phase transition at 110–130 °C and the anisotropic thermal expansion (α[001] = 52.2 × 10⁻⁶ °C⁻¹) when designing thermal management for operational devices [3].

Halide-Mixed Crystal Engineering for Tunable Thermal and Optical Properties

The demonstrated full solid solubility of L-histidine hydrobromide with L-histidine hydrochloride across the entire compositional range (LHC₁₋ₓLHBₓ, x = 0.0–1.0), with retention of the orthorhombic P2₁2₁2₁ space group, enables systematic tuning of lattice parameters, thermal expansion coefficients, and dielectric properties [1]. Procurement of the pure bromide end-member is essential for laboratories synthesizing mixed-halide crystals to control the Br/Cl ratio precisely and correlate composition with NLO performance metrics.

UV-Visible Transparency-Dependent Optical Component Fabrication

With a UV cutoff at 220 nm and an optical band gap of 5.2 eV, L-histidine hydrobromide crystals provide transparency deeper into the UV than the hydrochloride analog (232 nm cutoff, 5.35 eV) [1]. This property makes the bromide salt particularly suitable for second-harmonic generation experiments targeting near-UV output wavelengths (e.g., frequency doubling of 440 nm to 220 nm), where procurement of material with verified optical transmission specifications is critical for experimental reproducibility [2].

Temperature-Dependent Crystallographic Studies and Phase Transition Research

The well-characterized orthorhombic-to-monoclinic phase transition of L-histidine hydrobromide monohydrate at 110–130 °C, coupled with quantified thermal expansion coefficients along all three crystallographic axes (α[100] = 6.41, α[010] = 28.7, α[001] = 52.2 × 10⁻⁶ °C⁻¹), makes this compound a model system for studying water-loss-induced structural transformations in amino acid salts [1]. Researchers requiring a reproducible phase-transition standard for variable-temperature XRD or Raman spectroscopy studies can benefit from the bromide salt's transition occurring at a lower, more accessible temperature range compared with the hydrochloride (135–150 °C) [2].

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